Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln
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Overview
Description
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln is a synthetic peptide composed of a sequence of amino acidsThe compound has a molecular formula of C67H93N11O22 and a molecular weight of 1404.516 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its carboxyl group activated, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield, purity, and cost considerations .
Chemical Reactions Analysis
Types of Reactions
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with activated carboxyl groups are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and properties .
Scientific Research Applications
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a component of drug delivery systems.
Industry: The peptide can be used in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved vary depending on the context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
Succinyl- (Pro58, D-Glu65)-Hirudin (56-65) (sulfated): This peptide has a similar sequence and is known for its antithrombotic properties.
Other synthetic peptides: Various synthetic peptides with similar sequences are used in research and therapeutic applications.
Uniqueness
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln is unique due to its specific sequence and the presence of cyclohexylalanine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and therapeutic applications .
Properties
CAS No. |
138828-04-3 |
---|---|
Molecular Formula |
C67H93N11O22 |
Molecular Weight |
1404.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |
InChI Key |
FQJMDZBACZEDKY-VMIARKKQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Appearance |
Solid powder |
138828-04-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FEPIPEEYXQ |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 180742; Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln; BMS-180742; BMS180742; |
Origin of Product |
United States |
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